molecular formula C8H7F3N2O2 B1409136 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1228898-06-3

6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1409136
CAS No.: 1228898-06-3
M. Wt: 220.15 g/mol
InChI Key: QTHVADDUNYVNAI-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyridine-3-acetic Acid is a high-value chemical building block designed for advanced research and development. This compound integrates a pyridine core with both amino and acetic acid functional groups, making it a versatile intermediate for synthetic organic chemistry. Its structure suggests potential for creating novel molecular scaffolds, particularly in medicinal chemistry for the synthesis of candidate compounds, and in materials science. Researchers can utilize this reagent to develop new active pharmaceutical ingredients (APIs) or agrochemicals, leveraging the physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity . The presence of multiple functional groups on the aromatic ring allows for diverse and sequential chemical modifications, facilitating the construction of complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper laboratory handling procedures should always be followed.

Properties

IUPAC Name

2-[6-amino-2-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)7-4(3-6(14)15)1-2-5(12)13-7/h1-2H,3H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHVADDUNYVNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234720
Record name 6-Amino-2-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228898-06-3
Record name 6-Amino-2-(trifluoromethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228898-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, including oxidation, reduction, and substitution reactions.

Case Study : A study demonstrated that this compound could be utilized to synthesize novel pyridine derivatives with enhanced biological properties through targeted modifications of its functional groups .

Biology

The compound has been investigated for its potential biological activities, particularly its interactions with enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving bioavailability.

Potential Biological Targets :

  • Adenosine Receptors : Similar compounds have shown efficacy as ligands for these receptors, which are involved in numerous physiological processes.
  • Enzymatic Inhibition : Research indicates that derivatives of this compound can inhibit branched-chain amino acid transaminases (BCAT), which are implicated in cancer metabolism .

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate . Its unique properties make it suitable for developing drugs targeting specific diseases.

Example Application : In a recent study, the compound was evaluated for its anti-cancer properties, showing promising results in inhibiting tumor growth in vitro .

Industry

The compound finds applications in the development of agrochemicals and dyes due to its chemical stability and reactivity.

Industrial Use Case : It is employed as an intermediate in synthesizing herbicides that target specific plant metabolic pathways without affecting non-target species .

Table 2: Comparison of Similar Compounds

CompoundKey FeaturesApplications
2-Amino-6-(trifluoromethyl)pyridineLacks acetic acid functionalityLimited medicinal use
6-(Trifluoromethyl)pyridine-3-sulfonyl chlorideContains sulfonyl chlorideUsed in dye synthesis
6-(Trifluoromethyl)pyridine-3-methanolContains methanol groupSolvent applications

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic Acid (CAS 1246548-47-9)
  • Structure: Amino group at position 2, CF₃ at position 6, acetic acid at position 3 .
  • Key Differences: Swapped positions of amino and CF₃ groups compared to the target compound.
  • Implications: The amino group at position 2 may enhance hydrogen-bonding capacity in a different spatial orientation. CF₃ at position 6 could alter steric interactions in binding applications compared to CF₃ at position 2.
2-Chloro-6-(trifluoromethyl)pyridine-3-acetic Acid (CAS 1227592-95-1)
  • Structure : Chloro (Cl) at position 2, CF₃ at position 6, acetic acid at position 3 .
  • Key Differences: Chloro substituent (electron-withdrawing) replaces the amino group (electron-donating).
  • Implications :
    • Reduced nucleophilicity due to Cl vs. NH₂.
    • Increased lipophilicity from CF₃ and Cl may enhance membrane permeability.
3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic Acid
  • Structure: Amino at position 3, CF₃ at position 6, carboxylic acid at position 2 .
  • Key Differences : Carboxylic acid at position 2 instead of position 3.
  • Implications: Altered acidity (pKa) due to proximity of COOH to CF₃. Potential differences in metal coordination or enzyme binding.

Electronic and Physicochemical Properties

Compound Substituents (Positions) Molecular Weight Key Properties
6-Amino-2-CF₃-pyridine-3-acetic acid NH₂ (6), CF₃ (2), COOH (3) ~220.15* Polar, moderate lipophilicity, H-bond donor/acceptor
2-Chloro-6-CF₃-pyridine-3-acetic acid Cl (2), CF₃ (6), COOH (3) 239.58 Higher lipophilicity, lower solubility
Pyridine-3-acetic acid (parent) COOH (3) 137.14 Lower molecular weight, higher acidity

*Estimated based on analogous structures.

Electronic Effects :
  • The amino group at position 6 may partially counteract the electron-withdrawing effects of CF₃, creating a polarized electronic environment.

Biological Activity

Overview

6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and reactivity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C8H8F3N2O2
  • Molecular Weight : 222.15 g/mol
  • Structural Features :
    • Amino group (NH2-NH_2)
    • Trifluoromethyl group (CF3-CF_3)
    • Carboxylic acid functionality (COOH-COOH)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for improved bioavailability.

Potential Targets

  • Adenosine Receptors : Studies indicate that similar pyridine derivatives can act as ligands for adenosine receptors, which play crucial roles in various physiological processes .
  • Enzymatic Inhibition : Compounds with similar structures have been identified as inhibitors of branched-chain amino acid transaminases (BCAT), enzymes involved in amino acid metabolism that are implicated in cancer metabolism .

Anticancer Activity

Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of topoisomerase II .

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects against oxidative stress and apoptosis in neuronal cell lines. The protective activity was assessed using models such as PC12 cells exposed to serum starvation or etoposide-induced apoptosis, indicating a potential therapeutic role in neurodegenerative diseases .

Case Studies

  • Inhibition of BCAT Enzymes
    • A study identified a series of pyrimidinedione-based inhibitors targeting BCAT1/2. These inhibitors showed high selectivity and cellular activity, suggesting that similar structural motifs in this compound may yield potent inhibitors for these enzymes .
  • Neuroprotective Screening
    • Compounds with trifluoromethyl substitutions were screened for their ability to protect neuronal cells from apoptosis. Results indicated that certain analogs retained significant viability under stress conditions, hinting at the neuroprotective potential of this compound .

Data Tables

Biological Activity IC50 (μM) Cell Line Reference
BCAT1 Inhibition12.5HEK293
Neuroprotection15.0PC12
Apoptosis Induction10.0SH-SY5Y

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group presence (δ ≈ -60 to -70 ppm). ¹H NMR identifies the acetic acid proton (δ 3.5–4.0 ppm, split due to adjacent NH₂) .
  • LC-MS : High-resolution MS validates molecular weight (e.g., m/z 249.05 [M+H]⁺). Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) resolves polar impurities .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) confirm functional groups .

How can researchers resolve discrepancies in NMR data between theoretical predictions and experimental observations for trifluoromethyl-substituted pyridines?

Advanced Research Question
Discrepancies arise from solvent effects, dynamic exchange, or electron-withdrawing substituents. Strategies include:

  • Solvent Titration : Testing in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
  • Variable-Temperature NMR : Identifies conformational changes (e.g., hindered rotation of CF₃ group) .
  • Hybrid DFT Calculations : B3LYP/6-31G(d) models predict chemical shifts, accounting for substituent electronegativity .

What strategies optimize the regioselective introduction of amino and trifluoromethyl groups on pyridine rings?

Advanced Research Question

  • Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) to position CF₃ or NH₂ .
  • Protection-Deprotection Sequences : Boc-protect amino groups before trifluoromethylation to avoid competing reactions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by reducing side pathways .

How do computational methods like DFT assist in predicting reactivity and electronic properties?

Advanced Research Question

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps predict stability under oxidative conditions .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes), highlighting hydrogen bonds between the acetic acid moiety and active sites .

What are the primary challenges in handling and storing this compound?

Basic Research Question

  • Moisture Sensitivity : Store under argon at -20°C due to hygroscopic acetic acid group .
  • Light Sensitivity : Trifluoromethyl groups may degrade under UV; use amber vials .

What intermolecular interactions dominate crystallographic packing of derivatives?

Advanced Research Question
X-ray diffraction reveals:

  • Hydrogen Bonds : Between NH₂ and carboxylic acid groups (2.8–3.0 Å).
  • π-π Stacking : Pyridine rings align face-to-face (3.5–4.0 Å spacing) .

How can mass spectrometry differentiate positional isomers of trifluoromethyl and amino groups?

Basic Research Question

  • CID Fragmentation : Isomers show distinct fragmentation patterns (e.g., loss of CF₃ vs. NH₂ groups) .
  • Isotope Peak Analysis : ¹⁹F (100% abundance) vs. ¹⁴N isotopes aid assignment .

What analytical approaches identify trace impurities in samples?

Advanced Research Question

  • LC-MS/MS : MRM mode targets common byproducts (e.g., deaminated or over-fluorinated species) .
  • NMR Spiking : Add authentic impurity standards to confirm retention times .

How do substituents like CF₃ influence the acidity of the acetic acid moiety?

Advanced Research Question

  • pKa Determination : Trifluoromethyl’s electron-withdrawing effect lowers pKa by ~1 unit (e.g., from 4.7 to 3.5) .
  • Potentiometric Titration : Validate using pH-metric assays in aqueous/organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
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6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid

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